3-Fluoro-4-nitrobenzaldehyde oxime

Description

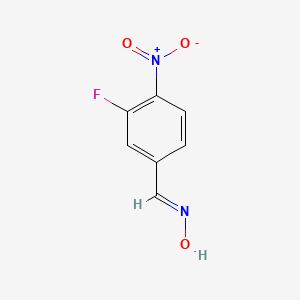

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(3-fluoro-4-nitrophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O3/c8-6-3-5(4-9-11)1-2-7(6)10(12)13/h1-4,11H/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZZFSIOGCFDIU-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime

This technical guide provides a comprehensive overview of the synthesis pathway for 3-Fluoro-4-nitrobenzaldehyde oxime, a valuable intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis process.

Introduction

Oximes are a class of organic compounds with the general formula R¹R²C=NOH, where R¹ and R² are organic side-chains. They are commonly synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine. This compound, in particular, is a fluorinated aromatic oxime. The presence of the fluorine atom and the nitro group can significantly influence the molecule's physicochemical properties, making it a key building block in the synthesis of various biologically active compounds.

Synthesis Pathway

The primary and most direct pathway for the synthesis of this compound involves the reaction of 3-Fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride. This is a nucleophilic addition-elimination reaction where the nitrogen of hydroxylamine attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the oxime.

The general reaction is as follows:

3-Fluoro-4-nitrobenzaldehyde + Hydroxylamine Hydrochloride → this compound + H₂O + HCl

To drive the reaction to completion, a base is often added to neutralize the hydrochloric acid formed and to free the hydroxylamine from its salt.

Below is a DOT script representation of the synthesis pathway.

Caption: General synthesis pathway for this compound.

Experimental Protocols

Materials and Equipment

-

Reactants:

-

3-Fluoro-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., Sodium hydroxide, Sodium bicarbonate, or Triethylamine)

-

-

Solvents:

-

Methanol or Ethanol

-

Water

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (e.g., Büchner funnel)

-

pH meter or pH paper

-

Thin-layer chromatography (TLC) apparatus for reaction monitoring

-

General Procedure

-

Dissolution: Dissolve 1.0 equivalent of 3-Fluoro-4-nitrobenzaldehyde in a suitable solvent such as methanol or ethanol in a round-bottom flask.[2]

-

Addition of Hydroxylamine: In a separate beaker, dissolve 1.2 to 1.5 equivalents of hydroxylamine hydrochloride and a corresponding amount of a base (e.g., 1.5 equivalents of sodium hydroxide) in water.[2]

-

Reaction: Add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature. The reaction progress should be monitored by TLC.[1]

-

Reaction Time and Temperature: Stir the reaction mixture at room temperature. For many aryl aldehydes, the reaction is complete within 10 minutes to a few hours.[1][2] Gentle heating (e.g., to 40°C) may be applied to accelerate the reaction if necessary.[2]

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), the reaction mixture may be poured into cold water to precipitate the product.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be partitioned between water and an organic solvent like ethyl acetate.[1]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.[1]

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[2]

The following DOT script illustrates the experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

Quantitative data for the synthesis of the target molecule is not explicitly available, but can be inferred from similar reactions.

| Parameter | Expected Value | Source/Analogy |

| Yield | 80-99% | High yields are reported for the oximation of similar nitro- and fluoro-substituted benzaldehydes under various conditions.[1][2] |

| Reaction Time | 10 min - 4 hours | The reaction time is dependent on the specific conditions, with some methods reporting very short reaction times.[1][2] |

| Purity (after purification) | >95% | Standard purification techniques like recrystallization or chromatography are expected to yield high-purity product.[2] |

| Melting Point | Not available | The melting point would need to be determined experimentally. For comparison, 4-nitrobenzaldehyde oxime has a reported melting point.[3] |

Characterization

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the aldehyde proton (which will be shifted upfield in the oxime), and the hydroxyl proton of the oxime group.[1] |

| ¹³C NMR | Signals for the carbon atoms of the aromatic ring and the C=N carbon of the oxime.[1] |

| FT-IR | Characteristic peaks for the O-H stretch of the oxime, the C=N stretch, and the N-O stretch, as well as peaks corresponding to the aromatic ring and the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (184.12 g/mol ). |

Safety Considerations

-

3-Fluoro-4-nitrobenzaldehyde: May be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]

-

Hydroxylamine hydrochloride: Is a corrosive and potentially explosive substance. It is also toxic.

-

Solvents: Methanol and ethanol are flammable.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

The synthesis of this compound is a straightforward process based on the well-established reaction of aldehydes with hydroxylamine. By following the generalized protocol outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The high expected yields and simple reaction conditions make this an efficient and accessible synthesis for applications in drug discovery and medicinal chemistry. Further optimization of reaction conditions, such as solvent, base, and temperature, may lead to improved yields and shorter reaction times.

References

An In-depth Technical Guide on 3-Fluoro-4-nitrobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde oxime is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structural features, including a fluorine atom, a nitro group, and an oxime functional group, suggest potential for diverse biological activities. The electron-withdrawing nature of the nitro and fluoro substituents on the aromatic ring can influence the molecule's electronic properties, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the predicted physicochemical properties, detailed protocols for its synthesis and characterization, and a discussion of its potential biological significance based on related structures.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, its physicochemical properties have been predicted using various computational models. These predicted values are summarized in the table below and provide essential information for its handling, formulation, and potential as a drug candidate.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₇H₅FN₂O₃ | - |

| Molecular Weight | 184.13 g/mol | - |

| Melting Point | 135 - 150 °C | Estimation based on related structures |

| Boiling Point | 334.5 ± 32.0 °C | ACD/Labs Percepta |

| pKa (acidic) | 9.5 ± 0.2 | ACD/Labs Percepta |

| logP | 1.8 ± 0.3 | ChemAxon |

| Aqueous Solubility | 0.8 g/L at pH 7.4 | ACD/Labs Percepta |

| Polar Surface Area | 78.9 Ų | Molinspiration |

| Hydrogen Bond Donors | 1 | Molinspiration |

| Hydrogen Bond Acceptors | 4 | Molinspiration |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of an aldoxime from its corresponding aldehyde.

Materials:

-

3-Fluoro-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-nitrobenzaldehyde in a minimal amount of ethanol.

-

In a separate beaker, prepare a solution of 1.2 equivalents of hydroxylamine hydrochloride and 1.5 equivalents of sodium acetate in water.

-

Add the aqueous hydroxylamine hydrochloride/sodium acetate solution to the ethanolic solution of the aldehyde.

-

Attach a reflux condenser to the flask and heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Characterization of this compound

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the oxime proton (-CH=NOH), and the hydroxyl proton (-OH). The chemical shifts and coupling constants of the aromatic protons will be influenced by the fluorine and nitro substituents. The oxime proton typically appears as a singlet in the range of 8-9 ppm. The hydroxyl proton is a broad singlet and its chemical shift is concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the substituents. The carbon of the oxime group (C=NOH) is expected to resonate in the range of 145-155 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet, providing confirmation of the fluorine atom's presence.

The FTIR spectrum will display characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group of the oxime.

-

C=N stretch: A medium to weak band around 1640-1680 cm⁻¹ for the oxime C=N bond.

-

N-O stretch: A band in the region of 930-960 cm⁻¹.

-

NO₂ stretches: Strong asymmetric and symmetric stretching bands around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-F stretch: A strong band in the range of 1000-1400 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in their characteristic regions.

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of ·OH, ·NO₂, and other characteristic fragments.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for this compound, the presence of the nitro and fluoro groups on a benzaldehyde oxime scaffold suggests potential for various pharmacological effects.

-

Antimicrobial Activity: Nitroaromatic compounds are known to possess antimicrobial properties.[1] The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine species that can damage cellular macromolecules.[2] Benzaldehyde oxime esters have also shown antimicrobial activity.[3]

-

Enzyme Inhibition: Substituted benzaldehydes and their derivatives are known to inhibit various enzymes. For instance, some benzaldehydes inhibit tyrosinase.[4] Hydroxybenzaldoximes have been identified as inhibitors of E. coli 1-deoxy-d-xylulose-5-phosphate synthase.[5] The fluoro and nitro substituents of the title compound could play a role in its binding to and inhibition of specific enzymes.

-

Plant Growth Regulation: Certain benzaldehyde O-alkyloximes, particularly those with a fluorine atom, have been shown to exhibit phytotoxic activity and inhibit plant growth.[6]

Based on these potential activities, a hypothetical signaling pathway that could be modulated by this compound is the MAPK/ERK pathway , which is often dysregulated in cancer and inflammatory diseases. Nitroaromatic compounds can induce cellular stress, which can, in turn, affect signaling cascades like the MAPK pathway.

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.

Experimental Workflows

The following diagrams illustrate logical workflows for the characterization and initial biological screening of this compound.

General Characterization Workflow

This workflow outlines the standard steps for the synthesis and structural confirmation of a novel organic compound.[7][8][9][10]

Caption: A typical workflow for organic compound synthesis and characterization.

In Vitro Biological Screening Workflow

This workflow details a tiered approach to assess the potential biological activity of the synthesized compound, starting with broad cytotoxicity screening followed by more specific enzyme inhibition assays.[11][12][13][14][15][16][17][18]

Caption: A workflow for in vitro biological screening of a novel compound.

References

- 1. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxybenzaldoximes are d-GAP-competitive inhibitors of E. coli 1-deoxy-d-xylulose-5-phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzaldehyde O-Alkyloximes as New Plant Growth Regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Synthesis, purification and characterization of organic compounds — Chemistry "Giacomo Ciamician" [chemistry.unibo.it]

- 9. cais.uga.edu [cais.uga.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. 2.3. In Vitro Cytotoxicity Testing [bio-protocol.org]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]

- 18. MTT assay protocol | Abcam [abcam.com]

CAS number and molecular formula for 3-Fluoro-4-nitrobenzaldehyde oxime

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identification and Properties

A specific CAS number for 3-Fluoro-4-nitrobenzaldehyde oxime is not publicly documented, indicating it may be a novel or less-common research compound. The molecular formula is derived from its parent aldehyde.

| Property | Value | Source |

| Molecular Formula | C₇H₅FN₂O₃ | Derived from the reaction of 3-Fluoro-4-nitrobenzaldehyde with hydroxylamine. |

| Parent Aldehyde CAS Number | 160538-51-2 | [4] |

| Parent Aldehyde Molecular Formula | C₇H₄FNO₃ | [4] |

Proposed Synthesis Protocol

A specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a general and effective method for the synthesis of aryl oximes from aryl aldehydes using hydroxylamine hydrochloride can be adapted.[5][6]

Reaction:

3-Fluoro-4-nitrobenzaldehyde + NH₂OH·HCl → this compound

Materials:

-

3-Fluoro-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol or a similar organic solvent

-

Water

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

Procedure:

-

Dissolve 3-Fluoro-4-nitrobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium carbonate (1.1-1.5 equivalents) to the solution.

-

The reaction mixture can be stirred at room temperature or gently heated under reflux. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent such as ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, the broader class of oxime compounds has shown significant promise in medicinal chemistry.

Kinase Inhibition:

Many oxime-containing molecules have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling.[3] Kinase dysregulation is a hallmark of many diseases, including cancer. The oxime group can form key hydrogen bonds within the ATP-binding pocket of kinases, leading to their inhibition.

Potential Role of Oximes in Kinase Inhibition

Caption: A diagram illustrating the potential mechanism of kinase inhibition by oxime compounds.

Other Potential Activities:

Oximes have also been investigated for a range of other biological activities, including:

-

Anti-inflammatory effects [3]

-

Antimicrobial properties [7]

-

Anticancer activity through non-kinase mechanisms [3]

The presence of a fluorine atom and a nitro group on the aromatic ring of this compound may further modulate its biological activity and pharmacokinetic properties. Therefore, this compound could be a valuable candidate for screening in various drug discovery programs.

Conclusion

This compound is a compound for which detailed experimental data is scarce. However, based on established chemical principles and the known activities of related compounds, it represents a potentially valuable molecule for further investigation in medicinal chemistry and drug development. The synthesis protocol and conceptual diagrams provided in this guide offer a framework for researchers to begin exploring the properties and applications of this and similar oxime derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-4-nitrobenzaldehyde | C7H4FNO3 | CID 3808120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for 3-Fluoro-4-nitrobenzaldehyde oxime. The information compiled herein is intended to support research and development activities where this compound is of interest. The spectroscopic data presented is based on established values for structurally related compounds, offering a predictive profile for this compound.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The expected data, based on analogous compounds, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the oxime proton, and the aldehydic proton of the oxime. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH=NOH | ~8.1 - 8.3 | Singlet | - |

| Ar-H (ortho to -CH=NOH) | ~7.8 - 8.0 | Doublet of doublets | JH-H ≈ 8-9, JH-F ≈ 5-6 |

| Ar-H (meta to -CH=NOH) | ~7.6 - 7.8 | Doublet of doublets | JH-H ≈ 8-9, JH-F ≈ 2-3 |

| Ar-H (ortho to -NO₂) | ~8.2 - 8.4 | Triplet | JH-H ≈ 8-9 |

| -NOH | ~11.0 - 12.0 | Singlet (broad) | - |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C H=NOH | ~145 - 150 |

| Ar-C (C-F) | ~158 - 162 (doublet, ¹JC-F) |

| Ar-C (C-NO₂) | ~148 - 152 |

| Ar-C (C-CH=NOH) | ~130 - 135 |

| Aromatic CH | ~115 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (oxime) | 3200 - 3600 | Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=N (oxime) | 1640 - 1690 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| N-O (nitro) | 1500 - 1550 (asymmetric), 1330 - 1370 (symmetric) | Strong |

| C-F | 1000 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The monoisotopic mass of 3-Fluoro-4-nitrobenzaldehyde is 169.0175 g/mol .[1] The oxime will have a correspondingly higher mass.

| Ion | Expected m/z | Notes |

| [M]⁺ | ~184 | Molecular ion |

| [M-OH]⁺ | ~167 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | ~138 | Loss of nitro group |

Experimental Protocol: Synthesis of this compound

The synthesis of aryl oximes from aryl aldehydes is a well-established transformation. The following protocol is a general and effective method that can be adapted for the preparation of this compound from its corresponding aldehyde.[2][3][4]

Materials:

-

3-Fluoro-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or another suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolution: Dissolve 3-Fluoro-4-nitrobenzaldehyde in a minimal amount of ethanol in a round-bottom flask.

-

Reagent Addition: In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

-

Heating: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is cooled, and the product may precipitate. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield the pure this compound.

Visualizations

The following diagrams illustrate the synthesis workflow and the analytical logic for the characterization of this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for spectroscopic structure confirmation.

References

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 3-Fluoro-4-nitrobenzaldehyde oxime, a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and potential biological activities, presenting quantitative data in structured tables and outlining detailed experimental protocols. Visual diagrams generated using DOT language are included to illustrate key processes.

Core Compound Properties

This compound is synthesized from its corresponding aldehyde, 3-Fluoro-4-nitrobenzaldehyde. The properties of the starting material are crucial for the synthesis and are summarized below.

| Property | Value | Source |

| Molecular Formula | C7H4FNO3 | [1][2] |

| Molecular Weight | 169.11 g/mol | [1][2] |

| Appearance | White to off-white powder or crystal | [2] |

| Melting Point | 53-58 °C | [2] |

| CAS Number | 160538-51-2 | [1] |

Table 1: Physicochemical Properties of 3-Fluoro-4-nitrobenzaldehyde.

Synthesis of this compound

The synthesis of this compound follows a general oximation reaction of the corresponding aldehyde with hydroxylamine. Several methods have been reported for the synthesis of aryl oximes, which can be adapted for this specific compound.

Experimental Protocol: General Oximation Method

A widely applicable method for the synthesis of aryl oximes involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base.[3]

Materials:

-

3-Fluoro-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Sodium acetate (CH3COONa) or another suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolve 3-Fluoro-4-nitrobenzaldehyde in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride and sodium acetate in water to the flask.

-

The molar ratio of aldehyde to hydroxylamine hydrochloride to base is typically 1:1.5:2.5.

-

Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the oxime.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

A catalyst-free synthesis in a mineral water/methanol solvent mixture has also been reported for other benzaldehyde oximes and could be a greener alternative.[4]

Spectroscopic Characterization

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, an oxime proton (-NOH) as a singlet around 11.0-12.0 ppm, and an aldehydic proton of the oxime (CH=N) as a singlet around 8.0-8.5 ppm. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm, and the oxime carbon (C=N) around 145-155 ppm. |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹, a C=N stretching band around 1640-1690 cm⁻¹, and N-O stretching around 930-960 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound (C7H5FN2O3, MW: 184.13 g/mol ). |

Table 2: Predicted Spectroscopic Data for this compound.

Potential Applications and Biological Activity

Oxime derivatives are a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this functional group.[5] They are known to exhibit a wide range of biological activities.

Antimicrobial and Anticancer Potential

Numerous studies have reported the antimicrobial and anticancer properties of various oxime derivatives.[5] The presence of a nitro group and a fluorine atom in this compound may enhance its biological activity. Fluorinated organic compounds often exhibit increased metabolic stability and binding affinity to biological targets.

While no specific studies on the biological activity of this compound were identified, its structural similarity to other biologically active nitro- and fluoro-substituted aromatic compounds suggests it could be a candidate for screening in these areas.

Visual Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Potential Activities

The following diagram illustrates the logical relationship between the structural features of the molecule and its potential biological activities.

Caption: Relationship between structural features and potential biological activities.

References

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzaldehyde Oxime: Synthesis, Properties, and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzaldehyde oxime, a compound of interest in medicinal chemistry and organic synthesis. While specific historical data on its discovery is not extensively documented, this guide outlines a detailed, practical synthesis protocol based on established chemical principles. Furthermore, it presents a thorough compilation of its physicochemical properties, supported by comparative data from structurally related analogs, to offer a predictive understanding of its chemical behavior.

Introduction

This compound is a derivative of 3-Fluoro-4-nitrobenzaldehyde, a versatile building block in the synthesis of various organic molecules.[1] The introduction of an oxime functional group (-CH=N-OH) to this fluorinated and nitrated benzaldehyde scaffold opens avenues for further chemical transformations and the development of novel compounds with potential biological activities. Oximes are known intermediates in the synthesis of amides (via Beckmann rearrangement), nitriles, and various heterocyclic systems.[2] The presence of a fluorine atom and a nitro group on the aromatic ring is expected to influence the electronic properties and reactivity of the oxime, making it a valuable synthon for drug discovery and materials science.[1]

Synthesis of this compound

The synthesis of this compound proceeds through the condensation reaction of 3-Fluoro-4-nitrobenzaldehyde with hydroxylamine hydrochloride. This is a standard method for the preparation of oximes from aldehydes and ketones.[3][4]

This protocol is adapted from established procedures for the synthesis of related benzaldehyde oximes.[4][5]

Materials:

-

3-Fluoro-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or a weak base

-

Ethanol or Methanol

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 3-Fluoro-4-nitrobenzaldehyde in a suitable solvent such as ethanol or a methanol/water mixture.

-

Addition of Reagents: To this solution, add 1.1 to 1.5 equivalents of hydroxylamine hydrochloride and an equimolar amount of a weak base like sodium acetate. The base is added to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction.[6]

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by the disappearance of the starting aldehyde spot on TLC), the reaction mixture is cooled to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified. This is often achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound. The product is typically a solid.

-

Characterization: The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified solid should also be determined.

Physicochemical Properties

Quantitative data for the starting material and related oxime compounds are summarized below to provide a comparative understanding.

Table 1: Properties of 3-Fluoro-4-nitrobenzaldehyde (Starting Material)

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄FNO₃ | [1][7] |

| Molecular Weight | 169.11 g/mol | [1][7] |

| Appearance | White to off-white powder or crystal | [1] |

| Melting Point | 53-58 °C | [1] |

| Purity | ≥95% | |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Table 2: Comparative Properties of Related Benzaldehyde Oximes

| Property | 4-Nitrobenzaldehyde Oxime | 4-Fluorobenzaldehyde Oxime |

| Molecular Formula | C₇H₆N₂O₃ | C₇H₆FNO |

| Molecular Weight | 166.13 g/mol | 139.13 g/mol |

| Appearance | - | White amorphous solid |

| Melting Point | 128 °C | 82-85 °C |

| CAS Number | 1129-37-9 | 588-95-4 |

| Reference(s) | [8][9] | [10][11][12] |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Synthesis workflow for this compound.

Reaction Mechanism

The formation of the oxime involves a nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by a dehydration step to form the C=N double bond. The reaction is often pH-dependent, with an optimal pH range around 5-6.[13]

The proposed mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-Fluoro-4-nitrobenzaldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a carbinolamine intermediate.

-

Dehydration: The hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water leads to the formation of the carbon-nitrogen double bond of the oxime.

The following diagram illustrates the reaction mechanism.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 6. quora.com [quora.com]

- 7. 3-Fluoro-4-nitrobenzaldehyde | C7H4FNO3 | CID 3808120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Nitrobenzaldehyde oxime | 1129-37-9 | FN138927 [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. 4-Fluorobenzaldehyde oxime | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Fluorobenzaldehyde oxime | Benchchem [benchchem.com]

- 12. 4-FLUOROBENZALDEHYDE OXIME | 459-23-4 [chemicalbook.com]

- 13. quora.com [quora.com]

Potential Research Areas for 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-nitrobenzaldehyde oxime is a largely unexplored chemical entity with significant potential for research and development in medicinal chemistry and materials science. Its unique structural features—a fluorine atom, a nitro group, and an oxime functional group—suggest a rich landscape for discovering novel biological activities and material properties. This guide outlines potential research avenues, proposes experimental designs, and provides a framework for investigating this promising molecule.

Introduction

Benzaldehyde oxime derivatives are a class of compounds with diverse and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a fluorine atom and a nitro group onto the benzaldehyde scaffold of this compound can significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it a compelling candidate for drug discovery programs.[3] The oxime functional group itself is a key feature in several FDA-approved drugs and is known to be a reactivator of acetylcholinesterase, offering potential applications as an antidote for organophosphate poisoning.[2][4] This document serves as a comprehensive guide to unlocking the research potential of this compound.

Physicochemical Properties and Synthesis

Predicted Physicochemical Properties

The following table summarizes the known properties of the precursor aldehyde and predicted properties for the oxime.

| Property | 3-Fluoro-4-nitrobenzaldehyde (Precursor) | This compound (Predicted) | Data Source |

| Molecular Formula | C₇H₄FNO₃ | C₇H₅FN₂O₃ | - |

| Molecular Weight | 169.11 g/mol | 184.13 g/mol | [5] |

| Appearance | White to off-white powder or crystal | Crystalline solid | [3] |

| Melting Point | 57-58 °C | Expected to be higher than the aldehyde | [3] |

| Solubility | Soluble in organic solvents | Expected to be soluble in polar organic solvents | - |

Proposed Synthesis

The synthesis of this compound can be readily achieved through the condensation of 3-Fluoro-4-nitrobenzaldehyde with hydroxylamine. A general, high-yield method has been described for the synthesis of aryl oximes.[6]

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 3-Fluoro-4-nitrobenzaldehyde (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of methanol and water.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution.

-

Base Addition: Add a mild base, such as sodium bicarbonate or sodium hydroxide (1.5 equivalents), to neutralize the HCl and facilitate the reaction.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product can be isolated by precipitation upon acidification with a dilute acid (e.g., HCl) or by extraction with an organic solvent.[7]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure oxime.

dot

Caption: Proposed workflow for the synthesis of this compound.

Potential Research Areas

Medicinal Chemistry

Derivatives of 3-fluoro-4-hydroxybenzaldehyde have demonstrated cytotoxicity against human ovarian cancer cell lines.[8] The nitro group in this compound is a known pharmacophore in several anticancer agents, often acting as a hypoxic cell-selective cytotoxin.

Proposed Research:

-

In vitro cytotoxicity screening: Evaluate the compound against a panel of cancer cell lines (e.g., NCI-60).

-

Mechanism of action studies: Investigate the potential for DNA damage, apoptosis induction, or inhibition of key signaling pathways (e.g., PI3K/Akt, MAPK).

-

Hypoxia-activated pro-drug potential: The nitro group could be reduced under hypoxic conditions, characteristic of solid tumors, to a cytotoxic species. This hypothesis can be tested using in vitro hypoxia chamber experiments.

dot

Caption: Hypothesized hypoxia-activated anticancer mechanism.

Oxime derivatives are known to possess antibacterial and antifungal properties.[1][9] The presence of the fluorine atom can enhance antimicrobial activity by increasing cell membrane permeability and metabolic stability.

Proposed Research:

-

Screening against pathogenic bacteria and fungi: Test the compound against a panel of clinically relevant microbes (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Minimum Inhibitory Concentration (MIC) determination: Quantify the antimicrobial potency.

-

Mechanism of action studies: Investigate potential targets such as cell wall synthesis, protein synthesis, or DNA replication.

Oximes are the primary class of compounds used to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents.[4][10]

Proposed Research:

-

In vitro AChE reactivation assays: Evaluate the ability of the compound to reactivate AChE inhibited by common organophosphates (e.g., paraoxon).

-

Structure-Activity Relationship (SAR) studies: Synthesize and test analogs to optimize reactivation potency.

Materials Science

The precursor, 3-Fluoro-4-nitrobenzaldehyde, is utilized as an intermediate in the synthesis of advanced materials.[3] The oxime derivative could also serve as a versatile building block.

Proposed Research:

-

Synthesis of novel polymers: The oxime group can participate in various polymerization reactions.

-

Development of fluorescent probes: The fluorinated and nitrated aromatic ring system may impart interesting photophysical properties, making it a candidate for fluorescent sensors.[3]

-

Formation of metal-organic frameworks (MOFs): The oxime and nitro groups can act as ligands for metal ions, enabling the construction of novel MOFs with potential applications in catalysis and gas storage.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential across multiple scientific disciplines. The proposed research avenues in this guide provide a starting point for investigators to explore its synthesis, characterization, and application. The unique combination of functional groups suggests that this compound could be a valuable addition to the toolbox of medicinal chemists and materials scientists. Further investigation is warranted to fully elucidate its properties and potential for translation into therapeutic agents or advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. The Medicinal Properties for FDA-Approved Oximes | Encyclopedia MDPI [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-nitrobenzaldehyde | C7H4FNO3 | CID 3808120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. 4-Fluorobenzaldehyde oxime | Benchchem [benchchem.com]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

Theoretical and Experimental Insights into 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing 3-Fluoro-4-nitrobenzaldehyde oxime, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its computational modeling, synthesis, and characterization.

Introduction

This compound is a derivative of benzaldehyde containing both a fluorine atom and a nitro group, functionalities that are known to modulate the electronic and biological properties of molecules. Oximes, in general, are recognized for their diverse applications, including as therapeutic agents and as versatile intermediates in organic synthesis.[1][2] The presence of the electron-withdrawing nitro group and the electronegative fluorine atom on the aromatic ring is expected to significantly influence the molecule's geometry, reactivity, and spectroscopic signatures.

This guide outlines the application of quantum chemical calculations to predict the molecular properties of this compound and provides a general experimental framework for its synthesis and characterization.

Theoretical Calculations: A Computational Approach

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules.[3][4] For this compound, a similar computational methodology to that used for 3- and 4-nitrobenzaldehyde oximes can be employed to gain insights into its molecular characteristics.[3]

Computational Methodology

A typical computational workflow for analyzing this compound would involve the following steps:

References

Methodological & Application

synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime from 3-fluoro-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime from 3-fluoro-4-nitrobenzaldehyde. The synthesis involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base. This protocol is adapted from established methods for the preparation of aryl oximes and is designed to be efficient and straightforward for implementation in a laboratory setting. Characterization data, based on typical results for similar compounds, are provided for reference.

Introduction

3-Fluoro-4-nitrobenzaldehyde is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The conversion of the aldehyde functional group to an oxime is a common and important transformation. Oximes are versatile intermediates that can be further elaborated into amines, nitriles, or amides, or utilized for their inherent biological activities. This protocol details a reliable method for the synthesis of this compound.

Reaction Scheme

Figure 1: General reaction scheme for the formation of an oxime from an aldehyde and hydroxylamine hydrochloride.

Experimental Protocol

This protocol is based on a general method for the synthesis of aryl oximes and has been adapted for the specific substrate.

3.1. Materials and Equipment

-

3-Fluoro-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃), anhydrous

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

NMR spectrometer

-

FT-IR spectrometer

3.2. Synthetic Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-nitrobenzaldehyde (1.0 g, 5.91 mmol) in 20 mL of ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (0.49 g, 7.09 mmol, 1.2 equivalents) and sodium carbonate (0.75 g, 7.09 mmol, 1.2 equivalents).

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Isolation of Product: To the resulting residue, add 50 mL of deionized water and stir for 15 minutes. The solid product will precipitate.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of 20 mL of cold deionized water.

-

Drying: Dry the product in a desiccator under vacuum to a constant weight.

-

Characterization: Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

4.1. Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Fluoro-4-nitrobenzaldehyde (Starting Material) | C₇H₄FNO₃ | 169.11 | Pale yellow crystalline solid | 55-58 |

| This compound (Product) | C₇H₅FN₂O₃ | 184.13 | Off-white to pale yellow solid | 130-135 (estimated) |

4.2. Reaction Parameters and Yield

| Parameter | Value |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Reflux (~78 °C) |

| Solvent | Ethanol |

| Theoretical Yield | 1.09 g |

| Expected Actual Yield | ~90-95% (0.98 - 1.04 g) |

4.3. Spectroscopic Data (Expected)

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.5 - 11.8 | s | 1H | -NOH |

| 8.2 - 8.4 | s | 1H | -CH=N |

| 7.8 - 8.1 | m | 2H | Aromatic Protons |

| 7.4 - 7.6 | t | 1H | Aromatic Proton |

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| 150.0 - 153.0 (d) | C-F |

| 147.0 - 149.0 | C-NO₂ |

| 145.0 - 147.0 | -CH=N |

| 125.0 - 140.0 | Aromatic Carbons |

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 | O-H stretch (oxime) |

| 1610-1630 | C=N stretch (oxime) |

| 1520-1550 | N-O stretch (nitro, asymmetric) |

| 1340-1360 | N-O stretch (nitro, symmetric) |

| 1200-1250 | C-F stretch |

Visualized Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3-Fluoro-4-nitrobenzaldehyde is a skin and eye irritant. Avoid contact with skin and eyes.

-

Hydroxylamine hydrochloride is corrosive and toxic. Handle with care.

-

Ethanol is flammable. Keep away from open flames and ignition sources.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of this compound. This compound serves as a versatile intermediate for further chemical transformations in the context of drug discovery and development. The provided data, while partially estimated, offers a useful benchmark for researchers performing this synthesis. It is recommended that full characterization be performed to confirm the identity and purity of the synthesized product.

Application Notes and Protocols for 3-Fluoro-4-nitrobenzaldehyde Oxime as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of 3-Fluoro-4-nitrobenzaldehyde oxime and its subsequent utilization as a versatile precursor in the synthesis of heterocyclic compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors.

Overview

This compound is a valuable building block in organic synthesis. The presence of a fluorine atom, a nitro group, and an oxime functional group offers multiple reaction sites for diversification. The electron-withdrawing nature of the nitro and fluoro substituents makes the aromatic ring susceptible to nucleophilic aromatic substitution, while the oxime moiety can be converted into a highly reactive nitrile oxide intermediate. This intermediate can then undergo 1,3-dipolar cycloaddition reactions to construct various five-membered heterocycles, which are common scaffolds in medicinal chemistry.

This document outlines a detailed protocol for the preparation of this compound and its application as a precursor in the synthesis of isoxazole derivatives, which are known to exhibit a range of biological activities, including kinase inhibition.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aryl oximes from the corresponding aldehydes.[1][2]

Materials:

-

3-Fluoro-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)[3]

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

In a round-bottom flask, dissolve 3-Fluoro-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a methanol/water mixture (e.g., 10 mL per gram of aldehyde).

-

Add hydroxylamine hydrochloride (1.2-1.5 eq) to the solution and stir at room temperature.

-

Slowly add a solution of sodium bicarbonate (1.5-2.0 eq) or sodium hydroxide (1.5 eq) in water to the reaction mixture.[3] The addition should be portion-wise to control any effervescence.

-

The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours at room temperature, or it can be gently heated to 40-50°C to expedite the process.[3]

-

Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), neutralize the mixture with dilute hydrochloric acid if a base like NaOH was used.

-

If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

-

Alternatively, the reaction mixture can be concentrated under reduced pressure to remove the alcohol. The resulting aqueous residue is then extracted with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure oxime as a solid.

Data Presentation:

| Parameter | Value |

| Starting Material | 3-Fluoro-4-nitrobenzaldehyde |

| Reagents | Hydroxylamine hydrochloride, Sodium bicarbonate |

| Solvent | Ethanol/Water |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room Temperature |

| Typical Yield | 90-98% (based on similar reactions)[1] |

| Appearance | White to pale yellow solid |

Synthesis of Isoxazole Derivatives via Nitrile Oxide Cycloaddition

This protocol describes the in-situ generation of 3-fluoro-4-nitrophenylnitrile oxide from the corresponding oxime and its subsequent 1,3-dipolar cycloaddition with an alkyne to form an isoxazole derivative. This method is based on established procedures for nitrile oxide generation and cycloaddition.[4][5]

Materials:

-

This compound

-

An alkyne (e.g., phenylacetylene)

-

Sodium hypochlorite (NaOCl, bleach) or an oxidizing agent like (diacetoxyiodo)benzene[4]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (optional, as a base)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Dissolve this compound (1.0 eq) and the alkyne (1.2 eq) in a suitable solvent like dichloromethane or THF in a round-bottom flask.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (e.g., commercial bleach, ~1.5 eq) to the stirred reaction mixture via an addition funnel over 30 minutes. The slow addition is crucial to control the reaction temperature and the concentration of the reactive nitrile oxide intermediate.

-

Alternatively, an oxidizing agent such as (diacetoxyiodo)benzene can be used in a solvent like methanol.[4]

-

After the addition is complete, allow the reaction to stir at room temperature for several hours (monitor by TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired 3-(3-fluoro-4-nitrophenyl)-5-phenylisoxazole.

Data Presentation:

| Parameter | Value |

| Starting Material | This compound |

| Reagents | Phenylacetylene, Sodium hypochlorite |

| Solvent | Dichloromethane |

| Reaction Time | 4-8 hours |

| Reaction Temperature | 0°C to Room Temperature |

| Typical Yield | 60-80% (estimated based on similar cycloadditions) |

| Product | 3-(3-fluoro-4-nitrophenyl)-5-phenylisoxazole |

Visualization of Synthetic Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis of a potential kinase inhibitor scaffold from 3-Fluoro-4-nitrobenzaldehyde.

Caption: Synthetic workflow from 3-Fluoro-4-nitrobenzaldehyde to a potential kinase inhibitor scaffold.

Hypothetical Signaling Pathway Inhibition

Many kinase inhibitors target ATP-binding sites within protein kinases, which are crucial components of cellular signaling pathways. The synthesized isoxazole derivatives could potentially act as inhibitors of a tyrosine kinase signaling pathway, such as the one involving the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.

Caption: Hypothetical inhibition of the EGFR signaling pathway by an isoxazole-based kinase inhibitor.

Application in Drug Discovery

The 3-fluoro-4-nitrophenyl moiety is a key pharmacophore in several approved and investigational drugs, including kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a handle for further chemical modifications or can be reduced to an amino group, which is a common feature in many kinase inhibitors that interact with the hinge region of the kinase domain.

The synthesized 3-(3-fluoro-4-nitrophenyl)isoxazole scaffold can be further elaborated. For example, the nitro group can be reduced to an amine, which can then be acylated or coupled with other fragments to optimize binding to the target kinase. The substituent 'R' on the isoxazole ring, derived from the starting alkyne, provides another point for diversification to explore the structure-activity relationship (SAR) and improve potency and selectivity. This approach offers a streamlined pathway to novel compounds for screening in drug discovery programs targeting kinases and other relevant biological targets.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid : Oriental Journal of Chemistry [orientjchem.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents [organic-chemistry.org]

- 5. chemtube3d.com [chemtube3d.com]

Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzaldehyde oxime is a versatile synthetic intermediate with significant potential in medicinal chemistry. Its unique structural features, including a fluorine atom and a nitro group on the phenyl ring, offer opportunities for the development of novel therapeutic agents. The oxime functional group serves as a key handle for the construction of various heterocyclic scaffolds, which are prevalent in numerous biologically active compounds. This document provides an overview of the applications of this compound, with a focus on its use as a precursor for the synthesis of isoxazole derivatives, a class of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties.

Key Applications in Medicinal Chemistry

This compound is primarily utilized as a building block for the synthesis of more complex molecules with potential therapeutic value. The presence of the fluoro and nitro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

-

Anticancer Drug Discovery: The 3-fluoro-4-nitrophenyl moiety can be incorporated into various heterocyclic systems known to exhibit anticancer activity. The electron-withdrawing nature of the nitro group and the metabolic stability often conferred by the fluorine atom make this scaffold attractive for the design of kinase inhibitors, apoptosis inducers, and other anticancer agents.

-

Antimicrobial Agent Development: Oxime ethers and isoxazoles derived from substituted benzaldehydes have demonstrated promising antibacterial and antifungal activities. The 3-fluoro-4-nitrophenyl scaffold can be used to generate novel antimicrobial candidates with potentially enhanced potency and improved resistance profiles.

-

Synthesis of Heterocyclic Compounds: this compound is a key precursor for the synthesis of various five-membered heterocyclic rings, such as isoxazoles and 1,2,4-oxadiazoles, through cycloaddition and cyclization reactions. These heterocyclic cores are present in a wide range of FDA-approved drugs and clinical candidates.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from the corresponding aldehyde.

Materials:

-

3-Fluoro-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Magnetic stirrer and heating plate

-

Round-bottom flask

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g (59.1 mmol) of 3-Fluoro-4-nitrobenzaldehyde in 100 mL of ethanol.

-

In a separate beaker, prepare a solution of 5.0 g (71.9 mmol) of hydroxylamine hydrochloride and 6.0 g (71.4 mmol) of sodium bicarbonate in 50 mL of water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium bicarbonate to the ethanolic solution of the aldehyde in a dropwise manner with continuous stirring.

-

After the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the precipitate, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the resulting solid under vacuum to obtain this compound.

Expected Yield: 85-95% Appearance: Pale yellow solid

Protocol 2: Synthesis of 3-(3-Fluoro-4-nitrophenyl)-5-substituted-isoxazole Derivatives

This protocol outlines the synthesis of isoxazole derivatives from this compound via a 1,3-dipolar cycloaddition reaction. This is a common and effective method for constructing the isoxazole ring.[4][5]

Materials:

-

This compound

-

Substituted alkyne (e.g., propargyl alcohol, phenylacetylene)

-

N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In situ generation of the nitrile oxide: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in the chosen anhydrous solvent.

-

Add 1.1 equivalents of a chlorinating agent like NCS and stir the mixture at room temperature for 30 minutes to form the corresponding hydroximoyl chloride.

-

Cycloaddition: To the solution containing the in situ generated hydroximoyl chloride, add 1.2 equivalents of the substituted alkyne.

-

Slowly add 1.5 equivalents of a base, such as triethylamine, to the reaction mixture. The base will facilitate the formation of the nitrile oxide dipole and the subsequent cycloaddition.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(3-fluoro-4-nitrophenyl)-5-substituted-isoxazole.

Quantitative Data Summary

The following table summarizes hypothetical biological activity data for a series of isoxazole derivatives synthesized from this compound, based on activities reported for structurally similar compounds.[4][5]

| Compound ID | R-group on Isoxazole Ring | Anticancer Activity (IC₅₀, µM) vs. MCF-7 | Antibacterial Activity (MIC, µg/mL) vs. S. aureus |

| FN-ISOX-01 | -H | 15.2 | 64 |

| FN-ISOX-02 | -CH₂OH | 8.5 | 32 |

| FN-ISOX-03 | -Ph | 5.1 | 16 |

| FN-ISOX-04 | -C(O)OCH₃ | 12.8 | >128 |

| Doxorubicin | (Control) | 0.8 | N/A |

| Ciprofloxacin | (Control) | N/A | 2 |

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and biological evaluation of isoxazole derivatives.

Hypothetical Signaling Pathway

Caption: Hypothetical mechanism of action for an FN-Isoxazole derivative as a kinase inhibitor.

References

- 1. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [sciepub.com]

- 2. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]

- 3. researchgate.net [researchgate.net]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

Application Notes and Protocols: 3-Fluoro-4-nitrobenzaldehyde Oxime as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-fluoro-4-nitrobenzaldehyde oxime, a key intermediate in organic synthesis. This document details its preparation and its application in the synthesis of various valuable compounds, including nitriles and isoxazoles, which are important scaffolds in medicinal chemistry.

Introduction

This compound is a derivative of 3-fluoro-4-nitrobenzaldehyde, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom and the nitro group on the aromatic ring significantly influences the reactivity of the molecule, making it a valuable precursor for a variety of chemical transformations. The oxime functional group serves as a versatile handle for the introduction of nitrogen-containing moieties and for the construction of various heterocyclic systems.

Physicochemical Properties

A summary of the key physicochemical properties of the parent aldehyde and its corresponding nitrile is provided below.

| Property | 3-Fluoro-4-nitrobenzaldehyde | 3-Fluoro-4-nitrobenzonitrile |

| Molecular Formula | C₇H₄FNO₃ | C₇H₃FN₂O₂ |

| Molecular Weight | 169.11 g/mol [2][3] | 166.11 g/mol [4] |

| Appearance | Light yellow to amber powder/crystal | Crystalline solid |

| Melting Point | 53-58 °C | 86-88 °C[5] |

| CAS Number | 160538-51-2[2][3] | 218632-01-0[4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of aryl oximes.[6]

Materials:

-

3-Fluoro-4-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium acetate (2.0-2.5 eq) to the solution.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash it with cold water, and dry it under vacuum.

-

If no precipitate forms, pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford this compound.

Expected Yield: Based on similar reactions with substituted benzaldehydes, yields are expected to be in the range of 85-95%.

Protocol 2: Conversion of this compound to 3-Fluoro-4-nitrobenzonitrile

Aldoximes can be readily converted to nitriles through dehydration. This protocol is based on established methods for the dehydration of aldoximes.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (optional, as a catalyst)

-

Sodium hydroxide solution (for workup)

Procedure:

-

In a round-bottom flask, suspend or dissolve this compound (1.0 eq) in acetic anhydride (5-10 eq).

-

Optionally, a catalytic amount of pyridine can be added.

-

Heat the reaction mixture to reflux for 1-3 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it into ice-water.

-

Stir the mixture vigorously until the excess acetic anhydride is hydrolyzed.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-fluoro-4-nitrobenzonitrile.

Expected Yield: High yields (typically >90%) are expected for this type of transformation.

Protocol 3: Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition

This compound can be converted in situ to the corresponding nitrile oxide, which can then undergo a 1,3-dipolar cycloaddition with an alkyne to form a 3,5-disubstituted isoxazole.[7]

Materials:

-

This compound

-

N-Chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl)

-

A suitable alkyne (e.g., phenylacetylene)

-

Triethylamine (Et₃N) or another suitable base

-

A suitable solvent (e.g., dichloromethane, chloroform, or THF)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.

-

Add N-chlorosuccinimide (1.0-1.2 eq) or a solution of sodium hypochlorite to the mixture to form the corresponding hydroximoyl chloride in situ.

-

Add the alkyne (1.0-1.5 eq) to the reaction mixture.

-

Slowly add triethylamine (1.1-1.5 eq) to the mixture at room temperature. The triethylamine will generate the nitrile oxide in situ, which will then react with the alkyne.

-

Stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.

Data Presentation

Table 1: Quantitative Data for Related Reactions